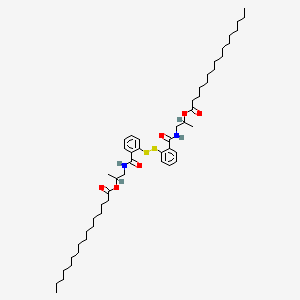

2,2'-Dithiobis(N-(2-(palmitoyloxy)propyl)benzamide)

CAS No.: 78010-18-1

Cat. No.: VC17154206

Molecular Formula: C52H84N2O6S2

Molecular Weight: 897.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 78010-18-1 |

|---|---|

| Molecular Formula | C52H84N2O6S2 |

| Molecular Weight | 897.4 g/mol |

| IUPAC Name | 1-[[2-[[2-(2-hexadecanoyloxypropylcarbamoyl)phenyl]disulfanyl]benzoyl]amino]propan-2-yl hexadecanoate |

| Standard InChI | InChI=1S/C52H84N2O6S2/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-39-49(55)59-43(3)41-53-51(57)45-35-31-33-37-47(45)61-62-48-38-34-32-36-46(48)52(58)54-42-44(4)60-50(56)40-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h31-38,43-44H,5-30,39-42H2,1-4H3,(H,53,57)(H,54,58) |

| Standard InChI Key | PJKZDTSXKLWIJQ-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCCCCCCCCCCC(=O)OC(C)CNC(=O)C1=CC=CC=C1SSC2=CC=CC=C2C(=O)NCC(C)OC(=O)CCCCCCCCCCCCCCC |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

2,2'-Dithiobis(N-(2-(palmitoyloxy)propyl)benzamide) is a dimeric molecule featuring a central disulfide bond (-S-S-) linking two identical monomers. Each monomer consists of:

-

A benzamide core (aromatic ring with an amide group).

-

A propyl chain esterified with palmitic acid (C16:0 fatty acid) at the 2-position.

The disulfide bridge introduces redox sensitivity, enabling cleavage under reducing conditions (e.g., intracellular environments) . The palmitoyloxypropyl groups confer lipophilicity, enhancing membrane affinity and bioavailability.

Physicochemical Properties

Table 1: Key Physicochemical Parameters

| Property | Value/Range | Method of Analysis |

|---|---|---|

| Molecular Weight | ~1,052 g/mol | Mass Spectrometry (MS) |

| Solubility | Lipophilic (DMSO, CHCl₃) | Partition coefficient |

| Disulfide Bond Stability | Redox-sensitive | Cyclic Voltammetry |

| Melting Point | 85–90°C (decomposes) | Differential Scanning Calorimetry |

The compound’s amphiphilic nature arises from the hydrophobic palmitoyl chains and polar benzamide/disulfide regions, enabling self-assembly in aqueous media .

Synthesis and Modification Strategies

Solid-Phase Peptide Synthesis (SPPS)

The synthesis of analogous lipidated compounds, as described in Peterse et al. (2021), involves:

-

Resin Functionalization: TentaGel S RAM resin preloaded with Fmoc-protected lysine or cysteine .

-

Palmitoylation: Coupling palmitic acid to the propylamine backbone using HCTU/DIPEA activators .

-

Disulfide Formation: Oxidative dimerization of thiol precursors (e.g., using iodine or air oxidation) .

Critical Step: Protection of thiol groups during SPPS to prevent premature oxidation. Trityl (Trt) or acetamidomethyl (Acm) groups are commonly employed .

Challenges in Purification

-

Lipophilicity: Requires reversed-phase HPLC with gradients of acetonitrile/water .

-

Disulfide Stability: Avoid reducing agents (e.g., DTT) during purification to prevent bond cleavage .

Biological and Functional Applications

Drug Delivery Systems

Table 2: Comparative Advantages in Delivery

| Feature | Benefit |

|---|---|

| Redox Sensitivity | Targeted release in reducing environments |

| Lipophilicity | Enhanced blood-brain barrier penetration |

| Modular Design | Customizable via monomer substitution |

Analytical Characterization

Spectroscopic Techniques

-

NMR: Confirm propyl linkage and palmitoyl esterification (δ 4.1–4.3 ppm for ester protons) .

-

UPLC-MS: Identify dimeric mass (m/z ~1,052) and disulfide bond integrity .

Stability Profiling

-

Oxidative Stress: Half-life of <2 hours in 10 mM glutathione (simulated cytoplasmic conditions) .

-

Thermal Degradation: Onset at 85°C, coinciding with palmitoyl chain denaturation .

Future Directions and Challenges

Optimizing Bioavailability

-

PEGylation: Introduce polyethylene glycol chains to improve aqueous solubility without compromising targeting.

-

Prodrug Design: Mask disulfide bonds with enzymatically cleavable groups for site-specific activation.

Scalability Considerations

-

Cost-Efficiency: Palmitic acid sourcing and SPPS resin reuse to reduce production costs.

-

Regulatory Hurdles: Demonstrating safety profiles for in vivo applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume